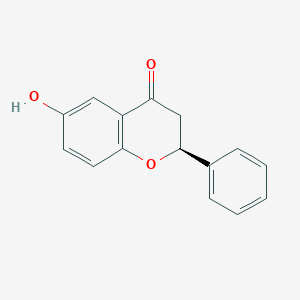
(2s)-6-Hydroxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of chromen-4-one and is characterized by its phenyl group and hydroxyl group at the 6th position. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Modern Methods: Advanced synthetic routes include the use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, to improve yield and reduce environmental impact.
Industrial Production Methods: Industrial production of (2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves large-scale Pechmann condensation reactions, often using continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of 6-hydroxyflavone.
Reduction: Formation of 6-hydroxy-2-phenylchroman-4-ol.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: It has shown potential in anti-inflammatory and antimicrobial therapies.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
(2S)-6-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is structurally similar to other flavonoids like quercetin and kaempferol. its unique hydroxyl group at the 6th position and the presence of the phenyl group contribute to its distinct biological activities.
相似化合物的比较
Quercetin
Kaempferol
Myricetin
Fisetin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(2S)-6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPQUEOOBIOW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














